6-acetonyl-2H-1,2,4-triazine-3,5-quinone
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Overview
Description
6-acetonyl-2H-1,2,4-triazine-3,5-quinone is a chemical compound with the molecular formula C6H7N3O3. It belongs to the class of triazine derivatives, which are nitrogen-containing heterocycles. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetonyl-2H-1,2,4-triazine-3,5-quinone can be achieved through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of triazine derivatives often involves the use of cyanuric chloride as a starting material. The process includes sequential nucleophilic substitution reactions to introduce various substituents onto the triazine ring . This method allows for the large-scale production of triazine compounds with high yields.
Chemical Reactions Analysis
Types of Reactions
6-acetonyl-2H-1,2,4-triazine-3,5-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic aromatic substitution reactions are common for triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, hydroquinones, and other quinone-related compounds .
Scientific Research Applications
6-acetonyl-2H-1,2,4-triazine-3,5-quinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Triazine derivatives are explored for their antitumor and antimicrobial properties.
Industry: The compound is used in the production of dyes, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-acetonyl-2H-1,2,4-triazine-3,5-quinone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tris(acetonyl)-1,3,5-triazine: A similar compound with acetonyl groups at different positions.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.
Uniqueness
6-acetonyl-2H-1,2,4-triazine-3,5-quinone is unique due to its specific substitution pattern and the presence of both acetonyl and quinone groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
54295-70-4 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
6-(2-oxopropyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C6H7N3O3/c1-3(10)2-4-5(11)7-6(12)9-8-4/h2H2,1H3,(H2,7,9,11,12) |
InChI Key |
PGDTYRQSCLVWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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